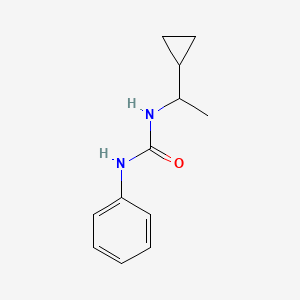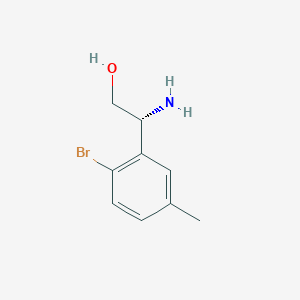![molecular formula C7H18Cl2N2O B13583015 2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride](/img/structure/B13583015.png)
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H16N2O.2ClH. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its stability and solubility in water and ethanol, making it a versatile reagent in organic synthesis and other applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride typically involves the reaction of 2-propanone with pyrrolidine. The reaction proceeds through a substitution mechanism, where the pyrrolidine ring is introduced to the propanone molecule. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of 2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-3-amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride
- 2-amino-3-(1H-indol-3-yl)-propan-1-ol
Uniqueness
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride is unique due to its specific stereochemistry and the presence of the pyrrolidine ring. This gives it distinct chemical properties and biological activities compared to other similar compounds. Its stability and solubility also make it a preferred choice in various applications .
Propiedades
Fórmula molecular |
C7H18Cl2N2O |
|---|---|
Peso molecular |
217.13 g/mol |
Nombre IUPAC |
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-6(5-10)9-3-2-7(8)4-9;;/h6-7,10H,2-5,8H2,1H3;2*1H/t6?,7-;;/m1../s1 |
Clave InChI |
PIFLCVGINGCJOI-OLPCIWAPSA-N |
SMILES isomérico |
CC(CO)N1CC[C@H](C1)N.Cl.Cl |
SMILES canónico |
CC(CO)N1CCC(C1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


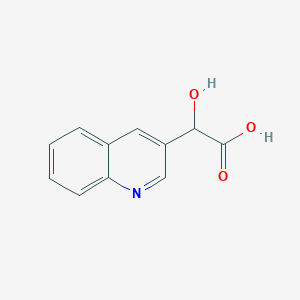

![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B13582961.png)
![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)

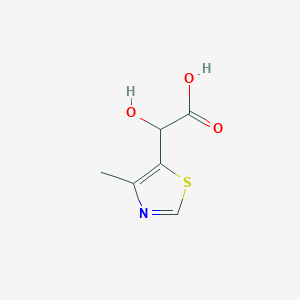
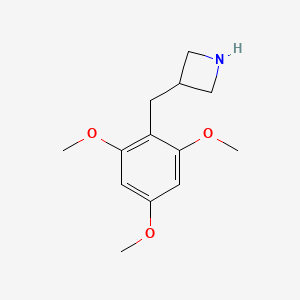

![2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13582990.png)
![N-(4-aminobutyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13582994.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B13582997.png)
